Cas no 866339-93-7 (8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline)

8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
-
- 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline
- 8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
- 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- 866339-93-7
- AKOS001812744
- F1602-0104
- 8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
-
- インチ: 1S/C28H27N3O3/c1-4-33-21-11-9-20(10-12-21)27-25-18-31(17-19-7-6-8-22(15-19)32-3)26-14-13-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3
- InChIKey: YIPMOQUGLJQTPT-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC2=C(C=1)C1C(C(C3C=CC(=CC=3)OCC)=NN=1)=CN2CC1C=CC=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 453.20524173g/mol
- どういたいしつりょう: 453.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0104-10μmol |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-5mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-10mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-1mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-5μmol |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-20μmol |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-3mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-40mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-15mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0104-30mg |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866339-93-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinoline 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo4,3-cquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 866339-93-7 and Product Name: 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline
8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline, identified by its CAS number 866339-93-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivative class, which is well-documented for its diverse biological activities and potential therapeutic applications. The unique arrangement of functional groups, including ethoxy, methoxy, and phenylmethyl substituents, contributes to its distinct chemical properties and reactivity patterns, making it a subject of interest for further exploration in drug discovery and development.
The molecular structure of 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline incorporates a fused pyrazolo[4,3-c]quinoline core, which is known to exhibit various pharmacological effects. The presence of multiple aromatic rings and ether functionalities enhances its potential interactions with biological targets, such as enzymes and receptors. This structural complexity not only makes the compound a promising candidate for medicinal chemistry studies but also opens up avenues for synthesizing analogs with improved pharmacokinetic profiles.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern in 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline may confer unique biological activities that differentiate it from other quinoline-based compounds. Preliminary in vitro studies have suggested that this molecule could possess inhibitory effects on certain enzymes implicated in disease pathways, warranting further investigation into its mechanism of action.
The synthesis of 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex fused ring system efficiently. The optimization of these synthetic routes is crucial for scalable production and subsequent pharmacological evaluation.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. By modifying specific functional groups or introducing new substituents, chemists can generate a library of derivatives with tailored biological properties. For instance, the methoxy and ethoxy groups provide opportunities for selective metabolic modifications, which could enhance drug bioavailability or target specificity. Such structural diversification is essential for developing novel therapeutics that overcome existing limitations associated with conventional drugs.
The pharmacological profile of 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline is currently under active investigation in academic and industrial research settings. Early studies have highlighted its interaction with certain protein targets, suggesting possible applications in treating conditions such as cancer and inflammatory disorders. The quinoline core's ability to penetrate biological membranes makes it an attractive candidate for developing small-molecule drugs with systemic activity. Additionally, the compound's stability under various physiological conditions enhances its suitability for clinical translation.
Computational chemistry approaches have played a pivotal role in understanding the binding affinity and mode of interaction between 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline and its biological targets. Molecular docking simulations have revealed promising binding interactions with enzymes involved in signal transduction pathways relevant to diseases like diabetes and neurodegeneration. These insights have guided the design of more potent derivatives with improved selectivity profiles.
The development of novel pharmaceuticals relies heavily on robust analytical techniques to characterize compound purity and stability. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the identity and integrity of 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline throughout its synthesis and formulation process. These analytical methods ensure that the final product meets stringent quality standards before proceeding to preclinical testing.
Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they reach human trials. In animal models, 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxyphenyl)methyl-5H-pyrazolo[4,3-c]quinoline has demonstrated encouraging results in preliminary tests targeting inflammatory responses and tumor growth. These findings support further development efforts aimed at translating this promising lead into a viable therapeutic intervention.
The future direction of research on 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-meth oxyphenyl)methyl -5H-pyrazolo[4,3-c]quinoline includes exploring its potential in combination therapies alongside other bioactive molecules. Such combinatorial approaches can enhance therapeutic efficacy by targeting multiple disease pathways simultaneously. Additionally, investigating the compound's role in drug repurposing—where existing drugs are repositioned for new indications—could provide rapid pathways to clinical applications.
In conclusion,8 - eth oxy - 3 - ( 4 - eth oxy phen yl ) - 5 - ( 3 - meth oxy phen yl ) methyl - 5 H - py razo lo [ 4 , 3 c ] quin o line (CAS No. 866339 -93 -7) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. Ongoing research efforts are expected to yield valuable insights into its mechanism of action and clinical utility across various disease states. As synthetic methodologies continue to evolve,the accessibility of such intricate heterocyclic compounds will further accelerate innovation in drug discovery。
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